molecular formula C10H18O4 B010786 Hexanoic acid, 6-(acetyloxy)-, ethyl ester CAS No. 104986-28-9

Hexanoic acid, 6-(acetyloxy)-, ethyl ester

Cat. No. B010786
M. Wt: 202.25 g/mol
InChI Key: ODGMPRNNVXITJQ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(acetyloxy)-, ethyl ester is a compound with the molecular weight of 202.25 . It is also known by the IUPAC name ethyl 6-(acetyloxy)hexanoate . It appears as a colorless to pale yellow clear liquid .


Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-(acetyloxy)-, ethyl ester can be represented by the formula C10H18O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters, including Hexanoic acid, 6-(acetyloxy)-, ethyl ester, undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .


Physical And Chemical Properties Analysis

Hexanoic acid, 6-(acetyloxy)-, ethyl ester has a molecular weight of 202.25 . It is soluble in water at a concentration of 125 mg/L at 20 °C .

Scientific Research Applications

  • Use in Anesthetics, Spices, Medicine, and Derivatives : It is used in anesthetics, spices, medicine, and as a key derivative of acetyl-acetic acid ethyl ester (Ming, 2007).

  • Biochemical Applications : When reduced with bakers' yeast, it can form (3R)-6-chloro-3-hydroxy-hexanoate, a cofactor in the biochemical decarboxylation of α acids (Gopalan & Jacobs, 1990).

  • Transdermal Permeation Enhancers : As esters and amides of hexanoic acid substituted with tertiary amino group, it shows potential in enhancing transdermal drug delivery, with esters generally more effective than amides (Farsa, Doležal, & Hrabálek, 2010).

  • Synthesizing Esters in Supercritical Carbon Dioxide : Its continuous synthesis with 100% selectivity and 40% conversion in supercritical carbon dioxide is a notable research application, using zirconium oxide as a catalyst (Ghaziaskar, Daneshfar, & Calvo, 2006).

  • Flavor Industry : Short-chain esters like ethyl valerate and hexyl acetate derived from it are used in food, cosmetics, and pharmaceuticals for their fruity notes (Karra-Chaabouni et al., 2006).

  • Educational Use in Organic Chemistry : Its synthesis is designed as an experiment for a second-year organic chemistry course, focusing on esters and their reactions (McCullagh & Hirakis, 2017).

  • Ester Metathesis Reaction : It can be transformed into a mixture of hexyl ethanoate, ethyl acetate, and hexyl hexanoate through Ru-complex-catalyzed ester metathesis reaction (Dubey & Khaskin, 2016).

  • Industrial Water Treatment : Its esterification is used in cleaning industrial water from acetic acid (Bianchi, Ragaini, Pirola, & Carvoli, 2003).

  • Purification Processes : Esterification of diluted acetic acid with pure 2-ethyl-1-hexanol converts acetic acid to a high commercial value ester (Ragaini, Bianchi, & Pirola, 2007).

  • Agricultural Applications : As a plant growth regulator, it can promote vegetable growth, bloom, and increase production output (Zheng Xian-fu, 2004); (Zhang et al., 2008).

  • Enzymatic Synthesis in Food Science : Its enzymatic synthesis using Rhizomucor miehei lipase is specific for ester synthesis at certain temperatures (Chowdary & Prapulla, 2003).

  • Food and Environmental Research : A developed gas chromatographic method for determining its residues in food and environmental samples is significant (Jiang Shu-ren, 2008).

properties

IUPAC Name

ethyl 6-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-13-10(12)7-5-4-6-8-14-9(2)11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMPRNNVXITJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051531
Record name Ethyl 6-(acetyloxy)hexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-(acetyloxy)-, ethyl ester

CAS RN

104986-28-9
Record name Ethyl 6-(acetyloxy)hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104986-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 6-acetoxyhexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-(acetyloxy)-, ethyl ester
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Record name Ethyl 6-(acetyloxy)hexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 6-(acetyloxy)-, ethyl ester
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Record name ETHYL 6-ACETOXYHEXANOATE
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Synthesis routes and methods

Procedure details

240 g of ethyl 6-hydroxy-hexanoate are placed in a round flask which is provided with a dropping funnel, a thermometer and a stirrer. A mixture of 180 g of acetic anhydride and 3 g of 85% phosphoric acid is added dropwise thereto within a half hour while stirring. During the addition the temperature is held at 25° C. by cooling. Thereafter, the reaction mixture is heated slowly to 50° C. and held at this temperature for 3 hours. After cooling the mixture is treated with ice-water and taken up in 500 ml of hexane. The hexane solution is washed with water, with 100 ml of a 10% sodium carbonate solution and thereupon neutral with water. After drying over sodium sulphate the solvent is distilled off. 282 g of crude product are obtained. Fractional distillation gives 223 g (yield 73.7% of theory) of chemically pure ethyl 6-acetoxy-hexanoate; 190 g thereof can be used as an olfactorily pure product without further treatment.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Hexanoic acid, 6-(acetyloxy)-, ethyl ester was evaluated for genotoxicity, repeated dose …
BJ Stubbs, AI Nikiforov, MO Rihner, SL Weston… - Food and Chemical …, 2021 - Elsevier
Bis-hexanoyl (R)-1,3-butanediol (BH-BD) is novel ketone ester undergoing development as a food ingredient to achieve nutritional ketosis in humans. Male and female Crl:CD(SD) rats …
Number of citations: 2 www.sciencedirect.com

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